N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride
CAS No.: 1216538-93-0
Cat. No.: VC6401121
Molecular Formula: C22H22ClFN4OS
Molecular Weight: 444.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216538-93-0 |
|---|---|
| Molecular Formula | C22H22ClFN4OS |
| Molecular Weight | 444.95 |
| IUPAC Name | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C22H21FN4OS.ClH/c1-15-7-8-19-20(16(15)2)25-22(29-19)27(11-4-10-26-12-9-24-14-26)21(28)17-5-3-6-18(23)13-17;/h3,5-9,12-14H,4,10-11H2,1-2H3;1H |
| Standard InChI Key | UWTKBFPLJRLPAG-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F)C.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzothiazole core substituted with methyl groups at positions 4 and 5, forming the 4,5-dimethylbenzo[d]thiazol-2-yl group. Attached to this core via a propyl linker is an imidazole ring, while a 3-fluorobenzamide group completes the structure. The hydrochloride salt form enhances solubility for experimental applications.
Systematic Nomenclature
The IUPAC name, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide hydrochloride, systematically describes the connectivity:
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4,5-Dimethylbenzo[d]thiazol-2-yl: Benzothiazole ring with methyl groups at carbons 4 and 5.
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3-Imidazol-1-ylpropyl: Propane-1,3-diyl chain terminating in an imidazole ring.
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3-Fluorobenzamide: Benzamide substituted with fluorine at position 3.
The SMILES notation (CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F)C.Cl) and InChIKey (UWTKBFPLJRLPAG-UHFFFAOYSA-N) provide unambiguous representations for computational studies .
Synthesis and Characterization
Synthetic Route
The synthesis involves multi-step reactions optimized for yield and purity:
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Benzothiazole Formation: Condensation of 4,5-dimethyl-2-aminothiophenol with carbon disulfide under basic conditions generates the benzothiazole core .
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Alkylation: The benzothiazole nitrogen is alkylated with 1,3-dibromopropane to introduce the propyl linker .
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Imidazole Coupling: Reaction with imidazole in the presence of a base (e.g., KCO) attaches the imidazole moiety .
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Benzamide Incorporation: Acylation with 3-fluorobenzoyl chloride completes the structure, followed by hydrochloride salt formation.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): and NMR confirm proton environments and carbon骨架 connectivity. The 3-fluorobenzamide group exhibits distinct aromatic signals at δ 7.3–8.1 ppm, while the imidazole protons resonate near δ 7.6 ppm.
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Infrared (IR) Spectroscopy: Peaks at 1680 cm (C=O stretch) and 1240 cm (C-F stretch) validate the benzamide and fluorine substituents.
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Mass Spectrometry (MS): A molecular ion peak at m/z 444.95 ([M+H]) aligns with the molecular formula.
Physicochemical Properties
The hydrochloride salt improves aqueous solubility, critical for in vitro assays. The fluorobenzamide group enhances metabolic stability by resisting oxidative degradation .
Biological Activities and Mechanisms
Hypothesized Targets
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Kinase Inhibition: The imidazole and benzothiazole moieties may interact with ATP-binding pockets of kinases (e.g., EGFR, VEGFR), as seen in analogs .
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Antimicrobial Activity: Benzothiazole derivatives exhibit activity against Staphylococcus aureus (MIC: 2–8 µg/mL).
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Anticancer Potential: Fluorobenzamide groups in analogs demonstrate apoptosis induction in MCF-7 breast cancer cells (IC: 12 µM) .
Structure-Activity Relationships (SAR)
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Benzothiazole Substitution: 4,5-Dimethyl groups enhance hydrophobic interactions with target proteins compared to 5,7-dimethyl analogs .
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Fluorine Position: 3-Fluorobenzamide shows superior metabolic stability over 4-fluoro derivatives due to reduced CYP450-mediated dehalogenation .
Comparative Analysis with Structural Analogs
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